molecular formula C15H16N2O2 B14668913 1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene CAS No. 50923-68-7

1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene

Cat. No.: B14668913
CAS No.: 50923-68-7
M. Wt: 256.30 g/mol
InChI Key: LOJVMCRKOFUVDD-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is an organic compound belonging to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-ethoxy-4-nitrobenzene with 4-methylaniline under specific conditions. The reaction proceeds through a series of steps, including reduction and diazotization, followed by coupling to form the azoxy compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene undergoes several types of chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitro compounds under specific conditions.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene can be compared with other azoxybenzenes and related compounds, such as:

  • 1-Ethoxy-4-methoxybenzene
  • 1-Ethoxy-4-methylbenzene
  • 1-Ethoxy-4-nitrobenzene

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the azoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.

Properties

CAS No.

50923-68-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(4-ethoxyphenyl)imino-(4-methylphenyl)-oxidoazanium

InChI

InChI=1S/C15H16N2O2/c1-3-19-15-10-6-13(7-11-15)16-17(18)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3

InChI Key

LOJVMCRKOFUVDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C)[O-]

Origin of Product

United States

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